molecular formula C8H14Cl2N2O B6276786 [(2-methoxypyridin-4-yl)methyl](methyl)amine dihydrochloride CAS No. 2680615-81-8

[(2-methoxypyridin-4-yl)methyl](methyl)amine dihydrochloride

Cat. No.: B6276786
CAS No.: 2680615-81-8
M. Wt: 225.1
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Description

(2-methoxypyridin-4-yl)methylamine dihydrochloride is a chemical compound with a molecular formula of C8H12N2O.2HCl. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-methoxypyridin-4-yl)methylamine dihydrochloride typically involves the reaction of 2-methoxypyridine with formaldehyde and methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then treated with hydrochloric acid to obtain the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of (2-methoxypyridin-4-yl)methylamine dihydrochloride involves large-scale chemical reactors where the reactants are mixed and heated under specific conditions. The product is then purified through crystallization or other separation techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

(2-methoxypyridin-4-yl)methylamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines.

    Substitution: The compound can undergo substitution reactions where the methoxy group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and acids (HCl, HBr) are commonly used.

Major Products Formed

    Oxidation: Formation of pyridine N-oxide derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated pyridine derivatives.

Scientific Research Applications

(2-methoxypyridin-4-yl)methylamine dihydrochloride is used in various scientific research fields:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and as a ligand in biochemical assays.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2-methoxypyridin-4-yl)methylamine dihydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in biochemical pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxypyridin-4-amine
  • N-(pyridin-4-yl)pyridin-4-amine
  • 4-chloro-5-methoxypyridin-3-amine

Uniqueness

(2-methoxypyridin-4-yl)methylamine dihydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound in various research and industrial applications.

Properties

CAS No.

2680615-81-8

Molecular Formula

C8H14Cl2N2O

Molecular Weight

225.1

Purity

95

Origin of Product

United States

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